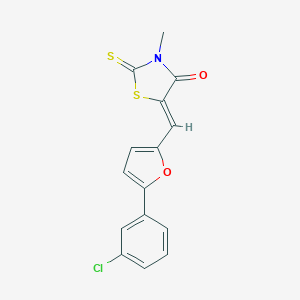![molecular formula C24H24N2O4 B240367 N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240367.png)
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide, also known as GW501516, is a synthetic drug that is categorized as a PPARδ agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports and fitness industry due to its ability to enhance endurance and performance.
作用機序
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide exerts its effects by binding to and activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle, which enhances endurance and performance.
Biochemical and physiological effects:
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has been shown to increase endurance and performance in animal models by stimulating fatty acid oxidation and glucose uptake in skeletal muscle. Moreover, it has been investigated for its potential therapeutic effects in metabolic and cardiovascular diseases, such as diabetes, obesity, and atherosclerosis. However, its long-term effects on human health are still unclear, and further research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. Moreover, it is relatively easy to synthesize and purify, and it can be administered orally or intravenously. However, it also has several limitations, such as its potential toxicity and off-target effects, which can affect the interpretation of experimental results. Moreover, its use in human studies is currently limited due to ethical and safety concerns.
将来の方向性
There are several future directions for research on N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide, including its potential therapeutic effects in metabolic and cardiovascular diseases, its long-term safety and efficacy in human subjects, and its use as a doping agent in sports. Moreover, further studies are needed to understand its mechanism of action, its effects on gene expression and protein synthesis, and its interactions with other drugs and supplements. Overall, N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has the potential to be a valuable tool for scientific research and clinical applications, but its use should be carefully monitored and regulated to ensure its safety and efficacy.
合成法
The synthesis of N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide involves several steps, including the reaction of 4-methoxyphenol with 2-bromo-1-(4-methoxyphenyl)ethanone to form 2-(4-methoxyphenoxy)acetophenone. This intermediate is then reacted with 4-aminophenyl-2-methylbenzoic acid to form N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide. The final product is purified through recrystallization and characterized through various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide has been extensively studied in various scientific fields, including pharmacology, toxicology, and sports medicine. It has been shown to improve endurance and performance in animal models by increasing the utilization of fatty acids as an energy source. Moreover, it has been investigated for its potential therapeutic effects in metabolic and cardiovascular diseases, such as diabetes, obesity, and atherosclerosis.
特性
製品名 |
N-(4-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)-2-methylbenzamide |
|---|---|
分子式 |
C24H24N2O4 |
分子量 |
404.5 g/mol |
IUPAC名 |
N-[4-[2-(4-methoxyphenoxy)propanoylamino]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H24N2O4/c1-16-6-4-5-7-22(16)24(28)26-19-10-8-18(9-11-19)25-23(27)17(2)30-21-14-12-20(29-3)13-15-21/h4-15,17H,1-3H3,(H,25,27)(H,26,28) |
InChIキー |
GDVCMZCLENVXIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)
![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)




![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)